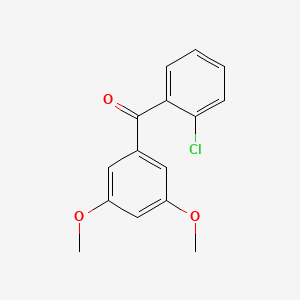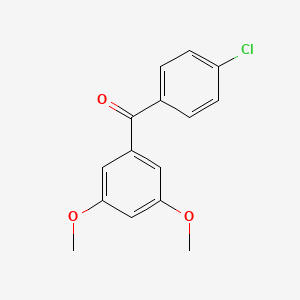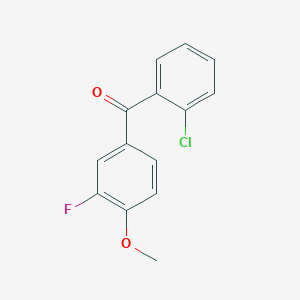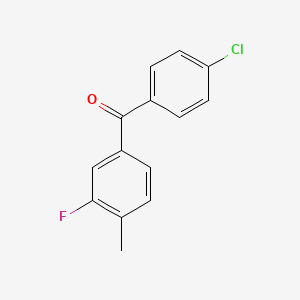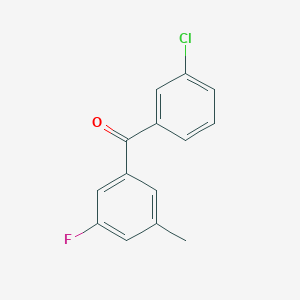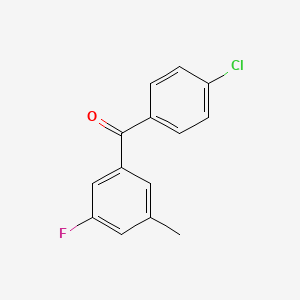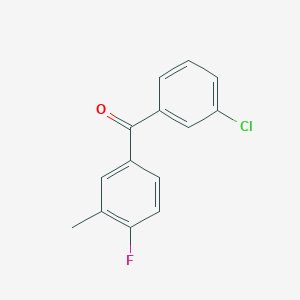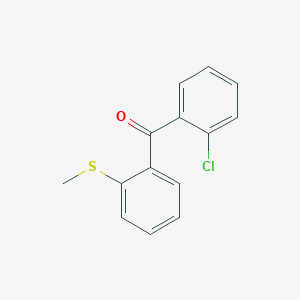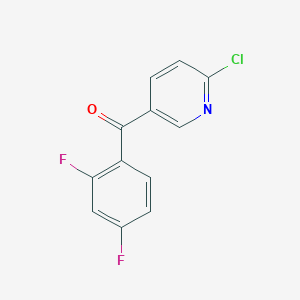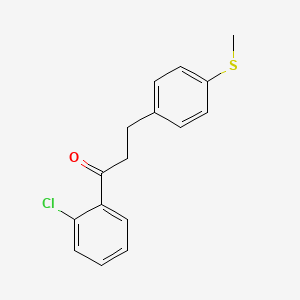
2'-Chloro-3-(4-thiomethylphenyl)propiophenone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiophene derivatives is a topic of interest in several papers. For instance, paper describes the synthesis of a thiophene derivative through a Claisen-Schmidt condensation reaction, which is a common method for synthesizing chalcones and related compounds. Similarly, paper and detail the synthesis of a pyrimidine derivative with a thiophene ring, which involves nucleophilic substitution and coupling reactions. These methods could potentially be adapted for the synthesis of 2'-Chloro-3-(4-thiomethylphenyl)propiophenone by incorporating the appropriate functional groups at the relevant positions on the thiophene ring.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is discussed in paper , where X-ray diffraction studies confirm the planar conformation of the thiophene ring and its conjugation effects. This information is relevant as the planarity and conjugation of the thiophene ring can influence the electronic properties of the compound, which may be similar in this compound.
Chemical Reactions Analysis
The reactivity of thiophene derivatives is explored in papers and . Paper investigates the reactions of 2-chlorothiophene with different reagents, leading to dimer type products, while paper studies the cycloaddition reactions of a tetra-thienylthiophene derivative. These studies suggest that thiophene rings can participate in various chemical reactions, which could be applicable to the compound of interest, potentially affecting its reactivity and the types of chemical transformations it can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are not extensively covered in the provided papers. However, paper discusses the use of a chlorinated reagent for the analysis of phenolic hydroxyl groups, which could be relevant for analyzing the hydroxyl or keto groups in this compound. Additionally, paper examines the electrochemical properties of cyclometalated thiophene derivatives, which could provide insights into the redox behavior of similar compounds.
Applications De Recherche Scientifique
Novel Synthesis Methods
Synthetic methodologies for related compounds, such as 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine, highlight advancements in efficient, high-yield synthesis processes for complex molecules with potential anticancer properties (Zhang et al., 2019). These methods emphasize the importance of intermediate compounds in the development of small molecule therapeutics, suggesting that 2'-Chloro-3-(4-thiomethylphenyl)propiophenone could serve as a valuable intermediate in synthesizing novel therapeutic agents.
Electrochemical Applications
Research on the electro-oxidation of chlorophenols demonstrates the environmental and analytical applications of related chlorinated compounds, pointing towards the potential use of similar structures in environmental remediation and analytical chemistry (Pigani et al., 2007). This suggests avenues for employing this compound in developing new sensors or remediation strategies for chlorinated pollutants.
Material Science and Photophysical Properties
Investigations into novel polythiophenes bearing oligo(ethylene glycol) segments and azobenzene units for their thermal, optical, and electrochemical properties indicate the significance of thiophene-based compounds in material science, particularly for applications in optoelectronics and organic electronics (Tapia et al., 2010). This research domain could be relevant for exploring the properties of this compound in the context of developing new materials with unique electronic or photophysical characteristics.
Antimicrobial and Biofilm Inhibition
The discovery of new classes of antimicrobial agents from thiophene derivatives showcases the therapeutic potential of thiophene-containing compounds, including their ability to inhibit biofilm formation by marine bacteria (Benneche et al., 2011). Given the structural similarity, this compound could be investigated for antimicrobial properties or as a lead compound in the development of new antimicrobial agents.
Advanced Pharmaceutical Intermediates
Research into asymmetric synthesis of specific chiral alcohols using microbial reductases with high enantioselectivity highlights the role of sophisticated synthetic strategies in producing pharmaceutical intermediates (Choi et al., 2010). This area could provide a context for utilizing this compound as an intermediate in the asymmetric synthesis of chiral drugs, reflecting its potential importance in pharmaceutical manufacturing.
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClOS/c1-19-13-9-6-12(7-10-13)8-11-16(18)14-4-2-3-5-15(14)17/h2-7,9-10H,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOYBEXIDDSUGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00644387 | |
| Record name | 1-(2-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898781-48-1 | |
| Record name | 1-(2-Chlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00644387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



